molecular formula C7H14OS B6177665 (3-methyloxan-3-yl)methanethiol CAS No. 2639430-88-7

(3-methyloxan-3-yl)methanethiol

Cat. No.: B6177665
CAS No.: 2639430-88-7
M. Wt: 146.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyloxan-3-yl)methanethiol is a sulfur-containing organic compound characterized by a tetrahydropyran (oxane) ring substituted with a methyl group at the 3-position and a methanethiol (-CH2SH) moiety attached to the same carbon. This structural configuration imparts unique steric and electronic properties, influencing its reactivity, stability, and interactions in biological or chemical systems.

Properties

CAS No.

2639430-88-7

Molecular Formula

C7H14OS

Molecular Weight

146.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (3-methyloxan-3-yl)methanethiol typically involves the reaction of 3-methyloxan-3-ylmethanol with a thiolating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of the hydroxyl group with a thiol group.

Industrial Production Methods: : Industrial production of (3-methyloxan-3-yl)methanethiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3-methyloxan-3-yl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways. This interaction is crucial in its potential therapeutic applications and its role in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanethiol (CH3SH)

  • Structural Differences : Methanethiol is a simple aliphatic thiol lacking the oxane ring system present in (3-methyloxan-3-yl)methanethiol. The latter’s cyclic ether group enhances steric hindrance and may reduce nucleophilic reactivity compared to CH3SH.
  • Biosynthesis: Methanethiol is primarily generated via enzymatic cleavage of methionine by methionine-γ-lyase (MGL) in microbial systems (e.g., Brevibacterium in cheese rinds) .
  • Reactivity : Methanethiol is prone to oxidation, forming DMDS or dimethyl trisulfide (DMTS), and participates in thioester formation with fatty acids . The oxane ring in (3-methyloxan-3-yl)methanethiol may stabilize the molecule against rapid oxidation.

3-Mercaptohexan-1-ol (3MH)

  • Structural Similarities: Both compounds feature a thiol group, but 3MH has a linear hexanol backbone, whereas (3-methyloxan-3-yl)methanethiol includes a cyclic ether.
  • Synthetic Routes: 3MH derivatives, such as ethyl 3-((1'-hydroxyhexan-3'-yl)thio)acrylate, are synthesized via nucleophilic addition of thiols to activated alkynes in buffered methanol . This method contrasts with the multi-step cyclization and functionalization required for (3-methyloxan-3-yl)methanethiol.
  • Applications : 3MH derivatives are flavor-active compounds in foods, while the oxane-containing thiol may find use in pharmaceuticals or agrochemicals due to its structural rigidity.

Dimethyl Disulfide (DMDS)

  • Chemical Behavior: DMDS, a dimer of methanethiol, is less volatile and more stable than its monomeric counterpart. (3-Methyloxan-3-yl)methanethiol’s cyclic structure could similarly enhance stability but with distinct solubility and partitioning properties.
  • Biological Roles : DMDS is a byproduct of methanethiol oxidation in microbial systems , whereas (3-methyloxan-3-yl)methanethiol’s biological relevance remains unexplored.

Key Data Table: Comparative Properties

Property (3-Methyloxan-3-yl)methanethiol Methanethiol (CH3SH) 3-Mercaptohexan-1-ol (3MH) Dimethyl Disulfide (DMDS)
Molecular Formula C7H14OS CH4S C6H14OS C2H6S2
Molecular Weight 146.25 g/mol 48.11 g/mol 134.24 g/mol 94.20 g/mol
Key Functional Groups Oxane ring, thiol Thiol Thiol, alcohol Disulfide
Biosynthetic Pathway Not characterized MGL-mediated Non-enzymatic synthesis Methanethiol oxidation
Stability High (steric protection) Low Moderate High

Research Findings and Implications

  • Enzymatic Specificity: Methanethiol production is dominated by MGL in Brevibacterium, whereas cystathionine-β/γ-lyases (CBL/CGL) contribute minimally . This specificity suggests that (3-methyloxan-3-yl)methanethiol biosynthesis might require novel enzymes or abiotic conditions.
  • Toxicity and Detoxification: Methanethiol inhibits methanotrophs like Methylacidiphilum fumariolicum SolV, which degrade it via methanethiol oxidase (MtoX) to mitigate toxicity .
  • Synthetic Feasibility : The buffer-mediated synthesis of 3MH derivatives highlights the viability of similar approaches for (3-methyloxan-3-yl)methanethiol, though cyclization steps would add complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.